

# The Chemical Profile of Calone 1951: A Technical Guide

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## Compound of Interest

Compound Name: Watermelon ketone

Cat. No.: B145836

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Introduction: Calone 1951, chemically known as 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a synthetic ketone that revolutionized the fragrance industry with its distinctive and powerful marine, ozonic character.<sup>[1]</sup> First synthesized in 1966 by Pfizer chemists during research into tranquilizers, its unique olfactory properties were a serendipitous discovery.<sup>[1][2]</sup> Commercialized by Firmenich, Calone 1951 became the cornerstone of the "aquatic" or "marine" fragrance family that gained immense popularity in the 1990s.<sup>[1][3]</sup> Its scent is often described as a "sea-breeze" note with nuances of fresh ozone, watermelon, and subtle floral overtones.<sup>[2][4]</sup> This guide provides an in-depth overview of the chemical and physical properties of Calone 1951, its synthesis, and standard experimental protocols for its characterization, aimed at researchers, chemists, and professionals in drug development and fragrance science.

## Chemical and Physical Properties

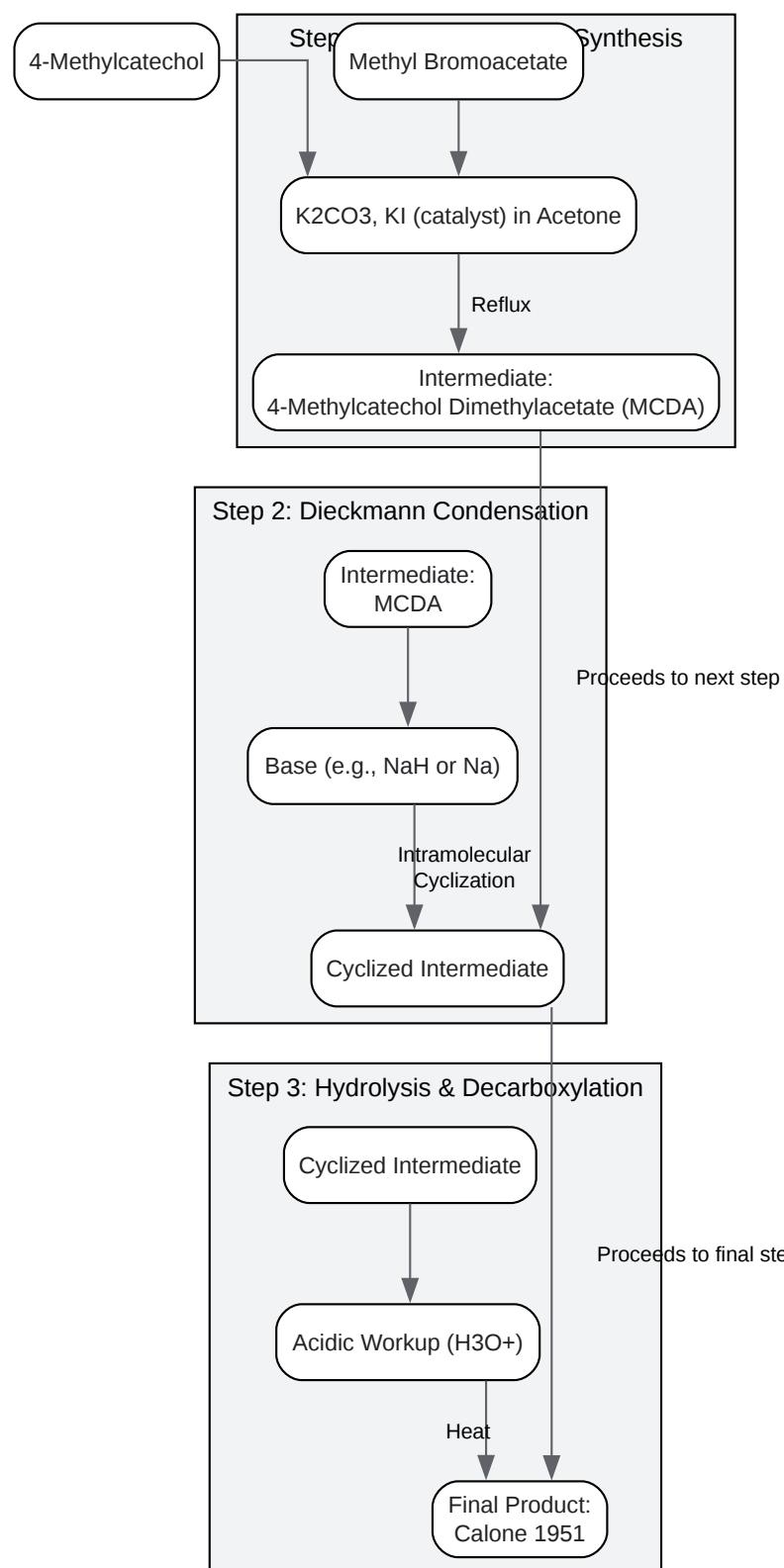
Calone 1951 is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> Its chemical stability under normal storage conditions is good, though it may discolor when exposed to heat.<sup>[1]</sup> The key physicochemical properties of Calone 1951 are summarized in the table below, compiled from various sources.

## Table 1: Physicochemical Properties of Calone 1951

Property	Value	References
IUPAC Name	7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	Calone 1951, Watermelon Ketone, Methylbenzodioxepinone	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	28940-11-6	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	178.18 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid/powder	<a href="#">[1]</a>
Odor Profile	Intense marine, ozonic, "seabreeze," with watermelon notes	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	35 - 41 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	~250 - 300 °C (decomposes)	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility in Water	Low (471.5 mg/L at 25°C, estimated)	<a href="#">[1]</a>
Solubility in Solvents	Soluble in organic solvents like ethanol and acetone	<a href="#">[1]</a> <a href="#">[5]</a>
Vapor Pressure	0.05 Pa (at 20°C) / 0.87 Pa (at 25°C)	<a href="#">[5]</a> <a href="#">[8]</a>
Flash Point	>100 °C	<a href="#">[8]</a>
Density	~1.35 g/cm <sup>3</sup> (at 21.6°C)	<a href="#">[5]</a>
logP (Octanol/Water)	~2.0 - 2.4	<a href="#">[1]</a>

## Synthesis of Calone 1951

The most common synthesis route for Calone 1951 starts from 4-methylcatechol and involves a three-step process: a Williamson ether synthesis, followed by a Dieckmann condensation, and finally a hydrolysis and decarboxylation step.[9][10][11] The use of potassium iodide (KI) as a catalyst in the initial step has been shown to significantly improve the yield.[9][11]

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Caption: Synthesis pathway of Calone 1951 from 4-methylcatechol.

## Experimental Protocols

While specific, detailed industrial protocols for the characterization of Calone 1951 are proprietary, standard laboratory procedures are applicable. A general workflow for the synthesis and characterization is outlined below.

### Synthesis from 4-Methylcatechol and Methyl Bromoacetate

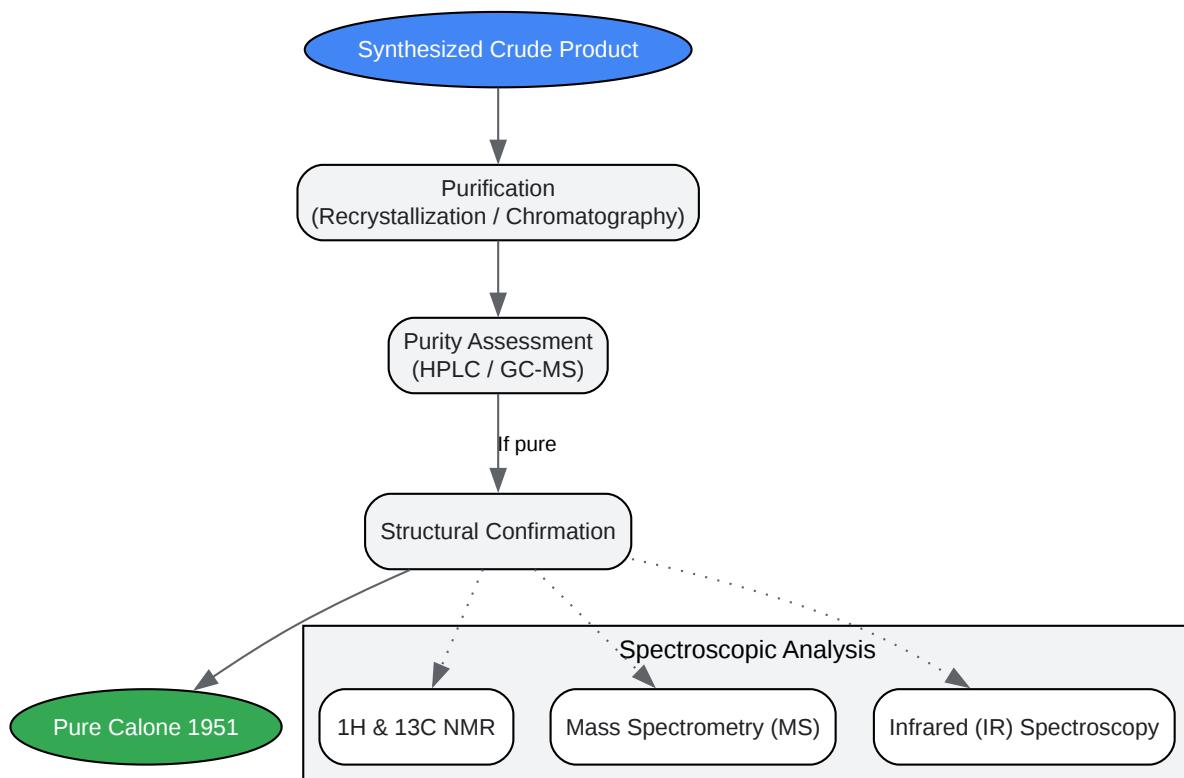
This protocol is based on the literature describing a KI-catalyzed synthesis.[\[9\]](#)[\[11\]](#)

- Williamson Ether Synthesis:
  - To a solution of 4-methylcatechol in acetone, add finely powdered potassium carbonate ( $K_2CO_3$ ) and a catalytic amount of potassium iodide (KI).
  - Add methyl bromoacetate to the mixture.
  - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
  - Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 4-methylcatechol dimethylacetate (MCDA).
  - Purify the MCDA by recrystallization or column chromatography.
- Dieckmann Condensation:
  - Dissolve the purified MCDA in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
  - Add a strong base, such as sodium hydride (NaH) or sodium metal, portion-wise at a controlled temperature.
  - Stir the mixture at room temperature or with gentle heating until the intramolecular cyclization is complete.

- Carefully quench the reaction with a proton source (e.g., acetic acid or a dilute aqueous acid).
- Hydrolysis and Decarboxylation:
  - To the crude product from the previous step, add an aqueous acid solution (e.g., dilute sulfuric acid or phosphoric acid).
  - Heat the mixture to reflux to facilitate both the hydrolysis of the ester and the subsequent decarboxylation.
  - After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
  - Purify the final product, Calone 1951, by vacuum distillation or recrystallization.

## Characterization Workflow

The identity and purity of the synthesized Calone 1951 would be confirmed through a series of analytical techniques.



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Caption: General workflow for the purification and characterization of Calone 1951.

## Spectroscopic Data Analysis (Predicted)

While published spectra for Calone 1951 are not readily available in the public domain, its structure allows for the prediction of key spectroscopic features essential for its identification.

### $^1\text{H}$ NMR Spectroscopy

- Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.2 ppm). Due to the methyl and dioxepin ring substitutions, these protons will appear as a singlet (or narrow doublet), a doublet, and a doublet of doublets, reflecting their coupling patterns.

- Methylene Protons (-O-CH<sub>2</sub>-C=O) (2H): A singlet is expected for the two protons adjacent to both an ether oxygen and the ketone group, likely in the range of ~4.5-4.8 ppm.
- Methylene Protons (-Ar-O-CH<sub>2</sub>-) (2H): Another singlet is expected for the two benzylic ether protons, likely appearing around ~4.2-4.5 ppm.
- Methyl Protons (3H): A sharp singlet for the aromatic methyl group protons will be present in the upfield region, around ~2.2-2.4 ppm.

## <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of a ketone, is expected around ~200-210 ppm.
- Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-150 ppm). Two of these will be quaternary carbons (C-O and C-CH<sub>3</sub>), and four will be CH carbons.
- Methylene Carbons (2C): Two signals for the methylene carbons in the dioxepin ring are expected in the range of ~70-80 ppm.
- Methyl Carbon (1C): An upfield signal for the methyl carbon is expected around ~20-25 ppm.

## Infrared (IR) Spectroscopy

- C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected around 1720-1740 cm<sup>-1</sup>.
- C-O-C Stretch: Strong bands corresponding to the aryl-alkyl ether stretching vibrations will be present in the region of ~1200-1250 cm<sup>-1</sup> (asymmetric) and ~1000-1050 cm<sup>-1</sup> (symmetric).
- C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple bands in the ~1450-1600 cm<sup>-1</sup> region.
- C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

- Molecular Ion ( $M^+$ ): The electron impact (EI) mass spectrum should show a molecular ion peak at  $m/z = 178$ , corresponding to the molecular weight of  $C_{10}H_{10}O_3$ .
- Fragmentation: Key fragmentation patterns would likely involve the loss of small molecules like CO ( $m/z = 150$ ) and cleavage of the dioxepin ring, leading to characteristic fragment ions. A benzylic cleavage could result in a prominent tropylum-like ion.

## Reactivity and Stability

Calone 1951 demonstrates good chemical stability under standard conditions, making it suitable for a wide range of applications in perfumery and consumer products.<sup>[1]</sup> However, prolonged exposure to heat can lead to discoloration.<sup>[1]</sup> The molecule contains a ketone functional group and ether linkages, which are its primary sites of reactivity. It can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol) or oxidation under harsh conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions.

## Conclusion

Calone 1951 remains a significant molecule in the landscape of synthetic fragrance ingredients. Its well-defined chemical properties, including its low volatility and distinct molecular structure, are directly responsible for its powerful and tenacious marine odor profile. The synthesis, while multi-step, is robust and allows for the production of this unique compound. The analytical characterization, though reliant on standard organic chemistry techniques, requires careful application to ensure the high purity demanded for fragrance applications. This guide provides a foundational technical overview for scientists and researchers working with or exploring the unique chemical space of benzodioxepinone-based aroma chemicals.

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